Cas no 898459-95-5 (1-(6-{4-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonylpiperazin-1-yl}pyridazin-3-yl)azepane)

1-(6-{4-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonylpiperazin-1-yl}pyridazin-3-yl)azepane 化学的及び物理的性質
名前と識別子
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- Methanone, [3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][4-[6-(hexahydro-1H-azepin-1-yl)-3-pyridazinyl]-1-piperazinyl]-
- 1-(6-{4-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonylpiperazin-1-yl}pyridazin-3-yl)azepane
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- インチ: 1S/C25H29ClN6O2/c1-18-23(24(29-34-18)19-8-4-5-9-20(19)26)25(33)32-16-14-31(15-17-32)22-11-10-21(27-28-22)30-12-6-2-3-7-13-30/h4-5,8-11H,2-3,6-7,12-17H2,1H3
- InChIKey: RHDGUPSFONTPGQ-UHFFFAOYSA-N
- SMILES: C(C1=C(C)ON=C1C1=CC=CC=C1Cl)(N1CCN(C2=NN=C(N3CCCCCC3)C=C2)CC1)=O
1-(6-{4-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonylpiperazin-1-yl}pyridazin-3-yl)azepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2604-0479-5mg |
1-(6-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl}pyridazin-3-yl)azepane |
898459-95-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2604-0479-20μmol |
1-(6-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl}pyridazin-3-yl)azepane |
898459-95-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2604-0479-2μmol |
1-(6-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl}pyridazin-3-yl)azepane |
898459-95-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2604-0479-5μmol |
1-(6-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl}pyridazin-3-yl)azepane |
898459-95-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2604-0479-20mg |
1-(6-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl}pyridazin-3-yl)azepane |
898459-95-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2604-0479-10μmol |
1-(6-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl}pyridazin-3-yl)azepane |
898459-95-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2604-0479-2mg |
1-(6-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl}pyridazin-3-yl)azepane |
898459-95-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2604-0479-4mg |
1-(6-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl}pyridazin-3-yl)azepane |
898459-95-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2604-0479-10mg |
1-(6-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl}pyridazin-3-yl)azepane |
898459-95-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2604-0479-1mg |
1-(6-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl}pyridazin-3-yl)azepane |
898459-95-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
1-(6-{4-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonylpiperazin-1-yl}pyridazin-3-yl)azepane 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
1-(6-{4-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonylpiperazin-1-yl}pyridazin-3-yl)azepaneに関する追加情報
Comprehensive Overview of 1-(6-{4-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonylpiperazin-1-yl}pyridazin-3-yl)azepane (CAS No. 898459-95-5)
1-(6-{4-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonylpiperazin-1-yl}pyridazin-3-yl)azepane, identified by its CAS No. 898459-95-5, is a complex heterocyclic compound with significant potential in pharmaceutical research. This molecule features a unique combination of pyridazine, piperazine, and azepane rings, making it a subject of interest for drug discovery targeting neurological and metabolic disorders. Its structural complexity and functional groups offer diverse interaction possibilities with biological targets, aligning with current trends in precision medicine and small-molecule therapeutics.
The compound's 2-chlorophenyl and 1,2-oxazole moieties are particularly noteworthy, as these fragments are often associated with enhanced binding affinity and selectivity in drug design. Researchers are exploring its potential as a kinase inhibitor or GPCR modulator, given the rising demand for novel treatments in oncology and CNS diseases. Recent studies highlight the growing importance of structure-activity relationship (SAR) optimization for such scaffolds, a topic frequently searched in academic and industrial R&D circles.
From a synthetic chemistry perspective, CAS 898459-95-5 presents intriguing challenges due to its multi-ring system and carbonylpiperazine linkage. Modern flow chemistry techniques and catalytic cross-coupling methods are being investigated to improve its scalable production, addressing the pharmaceutical industry's need for cost-effective synthesis routes. This aligns with the broader focus on green chemistry and process intensification, which dominate current chemical engineering discussions.
The azepane-pyridazine core of this compound shares structural similarities with several FDA-approved drugs, sparking interest in its drug-likeness and ADMET properties. Computational chemistry studies using AI-driven molecular modeling tools suggest favorable blood-brain barrier permeability, making it relevant to the booming neuropharmacology sector. These aspects respond to frequent search queries about CNS drug development and computational ADMET prediction techniques.
Analytical characterization of 1-(6-{4-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonylpiperazin-1-yl}pyridazin-3-yl)azepane typically involves advanced techniques like LC-MS/MS and 2D NMR, reflecting the pharmaceutical industry's increasing reliance on high-resolution analytical methods. The compound's stability under various pH conditions is another active research area, particularly for formulation scientists exploring oral bioavailability enhancement strategies.
Patent literature reveals growing intellectual property activity around piperazine-pyridazine hybrids, with CAS 898459-95-5 representing a valuable scaffold for medicinal chemistry innovation. This trend corresponds with increasing searches for patentable chemical entities and novel heterocyclic compounds in pharmaceutical databases. The compound's potential applications in personalized medicine approaches further enhance its relevance to contemporary healthcare paradigms.
Quality control protocols for 898459-95-5 emphasize the importance of chiral purity analysis, given the compound's multiple stereocenters. This aspect connects with current Good Manufacturing Practice (cGMP) requirements and the pharmaceutical industry's focus on enantioselective synthesis methods. Such topics consistently rank high in searches by process chemists and quality assurance specialists.
Emerging research suggests potential applications of this compound in allosteric modulation strategies, a hot topic in drug discovery circles. Its molecular flexibility and hydrogen-bonding capacity make it suitable for targeting protein-protein interactions, addressing the current need for next-generation therapeutics beyond traditional active sites. These characteristics respond to frequent queries about alternative drug targeting approaches in scientific literature.
The environmental fate of 1-(6-{4-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonylpiperazin-1-yl}pyridazin-3-yl)azepane is another area of investigation, particularly regarding biodegradation pathways and ecotoxicological profiles. These studies align with increasing regulatory requirements and public interest in sustainable pharmaceuticals, a subject gaining traction in both academic and public discourse.
In conclusion, CAS No. 898459-95-5 represents a fascinating case study in modern medicinal chemistry, combining structural complexity with multiple therapeutic possibilities. Its investigation touches upon numerous cutting-edge topics in pharmaceutical science, from computational drug design to green synthesis methods, making it highly relevant to current research trends and frequently searched concepts in chemical and pharmacological databases.
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